molecular formula C7H6BrNO3 B15157184 2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid

2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid

Cat. No.: B15157184
M. Wt: 232.03 g/mol
InChI Key: AKSKMSLJSXRTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is a heterocyclic compound that features a bromine atom, a pyridine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-oxo-1,2-dihydropyridine-3-carboxylic acid using bromine in acetic acid or chloroform, which affords the desired product through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Bromination: Bromine in acetic acid or chloroform.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and fused ring systems.

Scientific Research Applications

2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structure. The bromine atom and the pyridine ring may facilitate binding to enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-2-oxo-1,2-dihydropyridin-3-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(6-bromo-2-oxo-1H-pyridin-3-yl)acetic acid

InChI

InChI=1S/C7H6BrNO3/c8-5-2-1-4(3-6(10)11)7(12)9-5/h1-2H,3H2,(H,9,12)(H,10,11)

InChI Key

AKSKMSLJSXRTMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)CC(=O)O

Origin of Product

United States

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